molecular formula C10H12ClN3O2 B2542183 2-(5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl)phenol hydrochloride CAS No. 1630763-49-3

2-(5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl)phenol hydrochloride

Cat. No. B2542183
CAS RN: 1630763-49-3
M. Wt: 241.68
InChI Key: ZCMFKPCSIZQRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl)phenol hydrochloride” is a complex organic compound. It is related to Tyramine hydrochloride, also known as 4-(2-Aminoethyl)phenol hydrochloride . Tyramine is a naturally occurring monoamine compound and trace amine derived from the amino acid tyrosine .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. While specific data for this compound is not available, related compounds like 2-acetyl-5-methylfuran have been characterized using FT-IR, FT-Raman, UV–vis, and 1 H NMR spectroscopic techniques .

Safety and Hazards

This compound is likely to have similar safety and hazard profiles to related compounds. For instance, Tyramine hydrochloride is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[5-(2-aminoethyl)-1,3,4-oxadiazol-2-yl]phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2.ClH/c11-6-5-9-12-13-10(15-9)7-3-1-2-4-8(7)14;/h1-4,14H,5-6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMFKPCSIZQRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)CCN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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